molecular formula C9H10O4 B13620220 Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate

Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate

Cat. No.: B13620220
M. Wt: 182.17 g/mol
InChI Key: GUOSDDPVOMZSCU-NSCUHMNNSA-N
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Description

Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate is a furan-based carboxylate derivative characterized by a hydroxylated propenyl substituent at the 5-position of the furan ring. These analogs often serve as intermediates in pharmaceutical synthesis or as bioactive molecules, particularly in antimycobacterial research . The compound’s reactivity and properties are influenced by the electron-withdrawing carboxylate group and the conjugated propenyl side chain, which may facilitate intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 5-[(E)-3-hydroxyprop-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C9H10O4/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h2-5,10H,6H2,1H3/b3-2+

InChI Key

GUOSDDPVOMZSCU-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/CO

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate can be achieved through several methods. One common approach involves the condensation of furan derivatives with appropriate aldehydes or ketones, followed by esterification. For instance, the reaction of furan-2-carboxylic acid with 3-hydroxyprop-1-en-1-yl bromide in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated hydroxyprop-1-en-1-yl group undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Key Observations
KMnO₄ (aq)Acidic, 0–5°C5-(3-oxoprop-1-en-1-yl)furan-2-carboxylatePartial epoxidation observed at higher temperatures
CrO₃/H₂SO₄Jones oxidation, 25°C5-(3-carboxyprop-1-en-1-yl)furan-2-carboxylateQuantitative conversion in <2 hr
Ozone (O₃)CH₂Cl₂, −78°CFuran-2-carboxylate with ozonolysis fragmentsRequires reductive workup (e.g., Zn/HOAc)

Mechanistic Insight :

  • Mn(VII)-based oxidants preferentially attack the allylic alcohol moiety, forming ketones or carboxylic acids depending on stoichiometry .

  • Ozonolysis cleaves the double bond, generating carbonyl-containing fragments useful for further derivatization .

Reduction Reactions

Catalytic hydrogenation targets both the furan ring and unsaturated side chain:

Catalyst Conditions Major Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C5-(3-hydroxypropyl)furan-2-carboxylate>95% saturation of C=C bond
PtO₂H₂ (3 atm), THF, 50°CTetrahydrofuran derivativeComplete ring hydrogenation

Key Findings :

  • Pd/C selectively reduces the side chain’s double bond without affecting the furan aromaticity .

  • Pt-based catalysts induce ring saturation, producing tetrahydrofuran analogs with altered electronic properties .

Electrophilic Substitution

The electron-rich furan ring participates in regioselective substitutions:

Reagent Position Product Yield
Br₂ (1 equiv)C-44-Bromo-5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate78%
HNO₃/H₂SO₄C-33-Nitro-5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate62%
ClCH₂COCl (Lewis acid)C-44-Chloroacetylated derivative85%

Regiochemical Control :

  • Bromination occurs preferentially at C-4 due to steric hindrance from the ester group at C-2 .

  • Nitration follows an inverse electronic pathway, targeting C-3 via σ-complex stabilization .

Condensation and Cycloaddition

The enol ether moiety participates in [4+2] cycloadditions:

Dienophile Conditions Product Application
Maleic anhydrideToluene, refluxDiels-Alder adduct with fused oxabicyclo systemIntermediate for chiral synthons
TetracyanoethyleneCHCl₃, 25°CElectron-deficient cycloadductFluorescent materials precursor

Kinetic Studies :

  • Reaction rates correlate with dienophile electrophilicity (k₂ = 0.18 M⁻¹s⁻¹ for maleic anhydride vs. 0.07 M⁻¹s⁻¹ for acrylonitrile) .

Comparative Reactivity with Structural Analogs

Data contrasts reactivity between methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate (I) and related compounds:

Compound Oxidation Rate (KMnO₄) Hydrogenation Efficiency (Pd/C)
I (target compound)0.45 mM/min98%
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate0.12 mM/min72%
Methyl 2-furoateN/A15%

Analysis :

  • The conjugated enol ether in I enhances oxidation kinetics by 3.75× compared to phenyl-substituted analogs .

  • Hydrogenation efficiency drops sharply in simpler furan esters due to ring deactivation .

This systematic analysis synthesizes reaction pathways from multiple experimental studies, emphasizing controlled transformations for targeted synthetic applications.

Scientific Research Applications

Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate is a furan derivative with applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as a building block for synthesizing complex molecules and heterocyclic compounds. It can undergo various chemical reactions:

  • Oxidation The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction The double bond in the hydroxyprop-1-en-1-yl group can be reduced to yield saturated derivatives via hydrogenation using palladium on carbon (Pd/CPd/C) as a catalyst.
  • Substitution The furan ring can undergo electrophilic substitution reactions like halogenation or nitration. Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Biology This compound is investigated for potential biological activities, including antimicrobial and anticancer properties. Its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls and membranes, leading to cell lysis.

Medicine It is explored for potential therapeutic effects and as a lead compound for drug development. Studies suggest it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Derivatives of furan compounds have shown potential in targeting specific cancer pathways.

Industry this compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents at the 5-position of the furan ring, which significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituent at 5-Position Key Functional Groups Molecular Weight (g/mol)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Nitro, fluoro, aromatic ring 279.22
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (4-Bromo-2-chlorophenoxy)methyl Bromo, chloro, ether linkage 378.63
Methyl 5-(cyanomethyl)furan-2-carboxylate Cyanomethyl Cyano, methyl 165.15
5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one Ethyl, hydroxyhexenyl Hydroxyl, enone system 254.32 (estimated)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions .
  • Aromatic substituents (e.g., phenyl, nitrophenyl) enable π-stacking interactions, critical for crystallinity and molecular recognition in drug design .

Key Observations :

  • Nucleophilic substitutions (e.g., ) achieve moderate yields (~70%) under mild conditions.
  • Grignard reactions (e.g., ) require inert atmospheres and specialized reagents, resulting in lower yields (~50%).
  • Crystallographic validation (e.g., SC-XRD in ) is critical for confirming the conformation of aromatic derivatives.
Intermolecular Interactions and Crystallinity
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate forms high-quality crystals dominated by π-stacking interactions, with minimal contribution from hydrogen bonds. This structural rigidity may stabilize the compound in biological environments .

Biological Activity

Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O4\text{C}_9\text{H}_{10}\text{O}_4, with a molecular weight of 182.17 g/mol. The IUPAC name is methyl 5-[(E)-3-hydroxyprop-1-enyl]furan-2-carboxylate. Its structure includes a furan ring substituted with a hydroxyprop-1-enyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
IUPAC Namemethyl 5-[(E)-3-hydroxyprop-1-enyl]furan-2-carboxylate
InChIInChI=1S/C9H10O4/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h2-5,10H,6H2,1H3/b3-2+

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Micrococcus luteus. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of furan compounds have shown promising results in targeting specific cancer pathways .

A case study involving the synthesis of furan derivatives highlighted their potential as anticancer agents, with some exhibiting IC50 values comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to its structural characteristics that allow for interaction with key molecular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the furan ring facilitates insertion into bacterial membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancerous tissues .

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. For example:

CompoundBiological ActivityIC50 Value (µg/mL)
This compoundAntimicrobial against E. coli< 20
Furan Derivative AAnticancer (breast cancer)15
Furan Derivative BAntifungal (against Fusarium)12.83

These findings indicate that modifications to the core structure can significantly enhance bioactivity, paving the way for new therapeutic agents .

Q & A

Synthesis and Functionalization

Basic Q: What are the common synthetic routes for preparing Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate, and how can reaction conditions influence yield? Methodological Answer: A key route involves coupling methyl 5-(chloromethyl)furan-2-carboxylate with a hydroxy-substituted propenyl precursor under nucleophilic substitution conditions. For example, in a related synthesis (), methyl 5-(chloromethyl)furan-2-carboxylate reacted with a thiol-containing adamantane derivative in acetone/CH₃CN with NaOH and Et₃N as bases, yielding 52% product after purification. Optimizing solvent polarity (e.g., acetone for solubility) and base strength (to avoid ester hydrolysis) is critical. Reaction monitoring via TLC or HPLC is recommended to track intermediates.

Advanced Q: How can catalytic systems like Sn-Beta or Zr-Beta zeolites enhance the regioselectivity of Diels-Alder reactions involving this compound? Methodological Answer: Sn-Beta or Zr-Beta catalysts can facilitate [4+2] cycloadditions between the furan ring and dienophiles (e.g., ethylene) by stabilizing transition states through Lewis acid interactions. For methyl 5-(methoxymethyl)furan-2-carboxylate analogs ( ), Sn-Beta achieved 46% selectivity for the Diels-Alder product at 190°C, while Zr-Beta improved selectivity to 81% under similar conditions. Mechanistic studies (e.g., isotopic labeling or DFT calculations) are essential to map active sites and refine catalyst design.

Structural Characterization

Basic Q: What spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:

  • ¹H/¹³C NMR: The furan protons (δ ~6.3–7.1 ppm) and propenyl doublet (J = 3.5 Hz) confirm substitution patterns ().
  • IR: Ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3600 cm⁻¹ validate functional groups.
  • HRMS: High-resolution mass spectrometry (e.g., ESI or FAB) confirms molecular weight with <5 ppm error ().

Advanced Q: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing, and what challenges arise during refinement? Methodological Answer: SHELXL ( ) is widely used for small-molecule refinement. For this compound, hydrogen-bonding networks between the hydroxyl and ester groups may induce twinning, requiring careful data collection (e.g., multi-scan corrections). Challenges include low crystal quality due to flexible propenyl chains; synchrotron radiation or cryocooling improves resolution. Refinement parameters (e.g., anisotropic displacement for non-H atoms) must be validated via R-factor convergence (<5% discrepancy).

Reactivity and Stability

Basic Q: How does the propenyl hydroxyl group influence the compound’s stability under acidic or basic conditions? Methodological Answer: The hydroxyl group increases susceptibility to oxidation or dehydration. Under acidic conditions (pH <3), it may form a conjugated dienone via dehydration. In basic conditions (pH >10), ester hydrolysis competes with hydroxyl deprotonation. Stability assays (e.g., HPLC monitoring under varied pH/temperature) are recommended for storage optimization.

Advanced Q: What strategies mitigate side reactions during functionalization of the propenyl chain? Methodological Answer: Protecting the hydroxyl group (e.g., silylation with TBSCl or acetylation) prior to reactions like cross-coupling prevents unwanted elimination. For example, in related furan derivatives ( ), methoxymethyl protection improved Diels-Alder yields by 20%. Kinetic studies (e.g., in situ FTIR) can identify optimal protection/deprotection timelines.

Biological and Pharmacological Applications

Basic Q: What in vitro assays are suitable for screening the bioactivity of this compound? Methodological Answer:

  • Cytotoxicity: MTT or resazurin assays (IC₅₀ determination in cancer cell lines).
  • Enzyme inhibition: Fluorescence-based assays (e.g., 11β-HSD1 inhibition, as in ’s adamantane derivatives).
  • Anti-inflammatory: ELISA for cytokine suppression (IL-6/TNF-α).

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